Cas no 1999226-97-9 (4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine 化学的及び物理的性質
名前と識別子
-
- 4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
- 4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- EN300-1075112
- 1999226-97-9
-
- インチ: 1S/C13H21N3/c1-9-2-4-10(5-3-9)12-13-11(6-7-14-12)15-8-16-13/h8-10,12,14H,2-7H2,1H3,(H,15,16)
- InChIKey: NIYGNRVXNAXHRS-UHFFFAOYSA-N
- ほほえんだ: N1CCC2=C(C1C1CCC(C)CC1)N=CN2
計算された属性
- せいみつぶんしりょう: 219.173547683g/mol
- どういたいしつりょう: 219.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1075112-10.0g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1075112-5g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 95% | 5g |
$3065.0 | 2023-10-28 | |
Enamine | EN300-1075112-0.25g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
Enamine | EN300-1075112-0.1g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 95% | 0.1g |
$930.0 | 2023-10-28 | |
Enamine | EN300-1075112-0.5g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
Enamine | EN300-1075112-0.05g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1075112-1g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 95% | 1g |
$1057.0 | 2023-10-28 | |
Enamine | EN300-1075112-2.5g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-1075112-5.0g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1075112-1.0g |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
1999226-97-9 | 1g |
$1256.0 | 2023-05-26 |
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine 関連文献
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridineに関する追加情報
4-(4-Methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Comprehensive Overview
4-(4-Methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a complex organic compound with the CAS registry number 1999226-97-9. This compound belongs to the class of imidazo[pyridine] derivatives, which have garnered significant attention in recent years due to their unique structural properties and potential applications in various fields. The molecule features a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, with a 4-methylcyclohexyl group attached at the 4-position of the imidazole moiety. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.
The synthesis of imidazo[pyridine] derivatives has been extensively studied over the past decade. Researchers have employed various methodologies to construct these fused heterocycles, including cyclization reactions of appropriately substituted precursors. The synthesis of 4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves a multi-step process that typically begins with the preparation of a suitable imidazole or pyridine derivative. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency and selectivity of these synthetic routes.
One of the most notable applications of this compound lies in its potential as a building block for advanced materials. The fused bicyclic system in imidazo[pyridine] derivatives is known to exhibit interesting electronic properties, making them candidates for use in organic electronics. For instance, studies have shown that these compounds can be incorporated into semiconducting polymers or used as dopants in organic light-emitting diodes (OLEDs). The presence of the bulky 4-methylcyclohexyl group in this specific compound further enhances its stability and thermal resistance, which are critical properties for applications in high-performance electronic devices.
Another area where imidazo[pyridine] derivatives have shown promise is in drug discovery and development. These compounds often exhibit bioactivity due to their ability to interact with various biological targets such as enzymes or receptors. Recent research has focused on evaluating the potential of 4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine as a lead compound for designing novel therapeutic agents. For example, studies have demonstrated that this compound may possess anti-inflammatory or antioxidant properties due to its structural similarity to known bioactive molecules.
In addition to its direct applications as a chemical entity, this compound serves as an important intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization at various positions on the bicyclic framework. Researchers have explored the possibility of introducing additional substituents to tailor its properties for specific applications. For instance, modifications at the pyridine nitrogen or imidazole positions could lead to compounds with enhanced solubility or improved binding affinity for biological targets.
The study of imidazo[pyridine] derivatives has also been driven by their role as templates for constructing supramolecular assemblies. These compounds can act as building blocks for self-assembled structures due to their ability to form hydrogen bonds or π-π interactions with other molecules. Recent experiments have shown that 4-(4-methylcyclohexyl)-3H,4H,5H,6H
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